tert-Butyl 2-cycloheptylidenehydrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-cycloheptylidenehydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a tert-butyl group, a cycloheptylidene moiety, and a hydrazine carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-cycloheptylidenehydrazine-1-carboxylate typically involves the reaction of cycloheptanone with tert-butyl hydrazine carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up processes can be applied. This involves optimizing the reaction conditions, using high-purity starting materials, and employing efficient purification techniques to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-cycloheptylidenehydrazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or other oxygen-containing compounds, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
tert-Butyl 2-cycloheptylidenehydrazine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study the effects of hydrazine derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Industry: In industrial applications, this compound can be used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-cycloheptylidenehydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 2-cycloheptylidenehydrazine-1-carboxylate include other hydrazine derivatives, such as:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its cycloheptylidene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications. The compound’s ability to undergo diverse chemical reactions and its potential biological activity further enhance its significance in scientific research.
Properties
CAS No. |
79201-40-4 |
---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl N-(cycloheptylideneamino)carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-13-10-8-6-4-5-7-9-10/h4-9H2,1-3H3,(H,14,15) |
InChI Key |
VZEAFYSZFSQSIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.